molecular formula C21H34O2 B1231512 Bilobol CAS No. 22910-86-7

Bilobol

Cat. No. B1231512
CAS RN: 22910-86-7
M. Wt: 318.5 g/mol
InChI Key: TUGAUFMQYWZJAB-FPLPWBNLSA-N
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Scientific Research Applications

5-{8(Z),-pentadecenyl}resorcinol has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{8(Z),-pentadecenyl}resorcinol typically involves the alkylation of resorcinol with a suitable alkenyl halide under basic conditions. The reaction can be carried out using potassium carbonate (K2CO3) as a base in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to promote the alkylation process, resulting in the formation of the desired alkenylresorcinol .

Industrial Production Methods

Industrial production of 5-{8(Z),-pentadecenyl}resorcinol may involve the extraction of the compound from natural sources, such as plants, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized alkylation reactions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{8(Z),-pentadecenyl}resorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-{8(Z),-pentadecenyl}resorcinol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets cellular membranes and disrupts their integrity, causing cell death. Additionally, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

properties

IUPAC Name

5-[(Z)-pentadec-8-enyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h7-8,16-18,22-23H,2-6,9-15H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGAUFMQYWZJAB-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872874
Record name 5-(8Z-Pentadecenyl)resorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22910-86-7
Record name Bilobol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22910-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(8Z-Pentadecenyl)resorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bilobol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSK9KWM3T6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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